![molecular formula C28H29N5O2 B2485931 N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351834-48-4](/img/structure/B2485931.png)
N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide" often involves multi-step chemical reactions that include condensation, N-alkylation, and cyclization reactions. For instance, the synthesis of N-substituted piperazine derivatives as explored in the literature involves steps like acylation, deprotection, and salt formation, yielding the final product with high purity and in good yield under optimized reaction conditions (Wei et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray diffraction, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy), providing insights into the arrangement of atoms and the stereochemistry of the molecule. For example, the crystal structure analysis of related compounds reveals their conformation and the interactions that stabilize the crystal structure, such as hydrogen bonding and π-π stacking interactions (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Glycine Transporter Inhibition
N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide shows potential as a glycine transporter 1 (GlyT1) inhibitor. This is important for its possible application in neurological and psychiatric disorders, as GlyT1 is implicated in the modulation of glycine levels in the central nervous system (Yamamoto et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
Compounds related to N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide have demonstrated significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer therapy, as they can block the formation of blood vessels and interact with DNA, which are crucial aspects in the treatment of cancer (Kambappa et al., 2017).
Tubulin Inhibition
Another research direction involves the use of related compounds as tubulin inhibitors. Such compounds have shown antiproliferative activity, which is valuable in cancer treatment. Tubulin inhibitors interfere with microtubule dynamics, a critical process in cell division, thereby hindering the growth of cancer cells (Krasavin et al., 2014).
Antimicrobial Activity
Research indicates that compounds structurally related to N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide possess significant antimicrobial activity. This application is crucial in addressing various bacterial and fungal infections, expanding the scope of these compounds in medicinal chemistry (Suresh et al., 2016).
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-19-8-10-22(11-9-19)25-31-28(35-32-25)24-7-4-14-29-26(24)33-15-12-23(13-16-33)27(34)30-18-21-6-3-5-20(2)17-21/h3-11,14,17,23H,12-13,15-16,18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHAVQSHGNNHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)
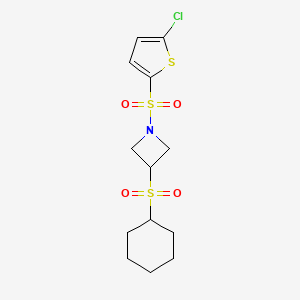
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)
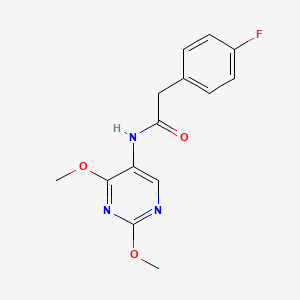
![3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2485860.png)
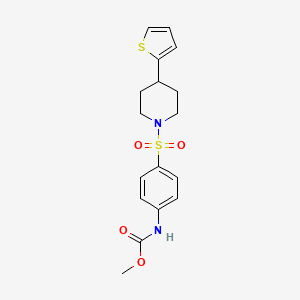
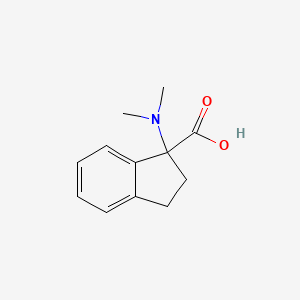

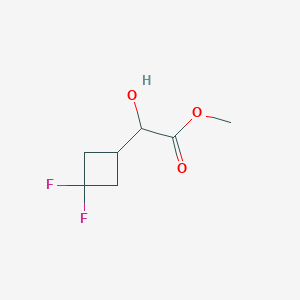
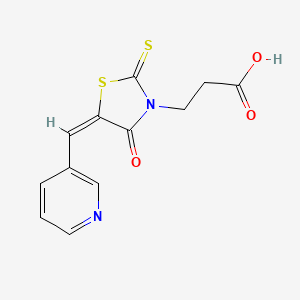

![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)